molecular formula C15H11ClF3N3O3 B1413719 N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea CAS No. 2197063-04-8

N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea

Cat. No.: B1413719
CAS No.: 2197063-04-8
M. Wt: 373.71 g/mol
InChI Key: ISWPJKOBJCLOAX-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea is a high-purity urea-based compound supplied for scientific research and development. This substance is part of a class of diarylurea derivatives that have demonstrated significant potential in biomedical research, particularly as potent and selective inhibitors of parasitic enzymes . Urea-based compounds analogous to this product have shown low nanomolar inhibitory activity (IC50 < 2 nM) against Cryptosporidium parvum inosine-5′-monophosphate dehydrogenase (CpIMPDH), a crucial enzyme for guanine nucleotide biosynthesis in the parasite, with excellent selectivity over human enzymes . Researchers are exploring these inhibitors to develop novel therapeutic agents against cryptosporidiosis, a major cause of diarrheal disease . Furthermore, the 4-chloro-3-nitrophenyl scaffold is a recognized motif in medicinal chemistry, with derivatives being investigated for their antimicrobial and cytotoxic properties against a range of bacterial strains and human tumor cell lines . The structural features of this compound, including the chloronitrophenyl and trifluoromethylphenyl groups, are often associated with strong electronegativity and are key for interaction with biological targets . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3O3/c1-8-10(15(17,18)19)3-2-4-12(8)21-14(23)20-9-5-6-11(16)13(7-9)22(24)25/h2-7H,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWPJKOBJCLOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of the Aromatic Precursors

Methodology:

The initial step involves nitrating a chlorinated aromatic compound to introduce the nitro group selectively at the 3-position of the phenyl ring. Traditional nitration employs mixed acid systems, but recent advances favor milder conditions using acetic anhydride and concentrated nitric acid to reduce hazards and improve selectivity.

Procedure:

  • O-chlorotrifluoromethyl benzene is mixed with acetic anhydride in a suitable reactor.
  • Concentrated nitric acid (68%) is added dropwise at low temperatures (10-15°C) to control the exothermic reaction.
  • The mixture is stirred for 3-4 hours, maintaining low temperature to prevent over-nitration.
  • The nitrated product, 4-nitro-2-trifluoromethyl chlorobenzene, is isolated by washing with sodium hydroxide solution to remove residual acids, followed by extraction and purification via column chromatography or recrystallization.

Data:

Step Reagents Temperature Time Yield Notes
Nitration o-chlorotrifluoromethane + acetic anhydride + concentrated nitric acid 10-15°C 3-4 hours High purity nitrated aromatic Safer milder nitration

Reduction to the Aniline Derivative

Methodology:

The nitrated intermediate is reduced to the corresponding aniline using hydrazine hydrate in ethanol under reflux, a safer alternative to catalytic hydrogenation.

Procedure:

  • Dissolve the nitrated compound in absolute ethanol.
  • Add hydrazine hydrate (80%) slowly under reflux at 80-85°C.
  • After completion (monitored by TLC or spectroscopic methods), filter hot to remove excess hydrazine and by-products.
  • Evaporate ethanol under reduced pressure.
  • Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and purify.

Data:

Step Reagents Temperature Duration Yield Notes
Reduction Nitrated compound + hydrazine hydrate 80-85°C 2-3 hours ~85% Environmentally friendly reduction

Formation of the Urea Derivative

Methodology:

The aniline derivative reacts with an isocyanate, specifically 2-methyl-3-(trifluoromethyl)phenyl isocyanate, to form the urea linkage.

Procedure:

  • Dissolve the aniline in an organic solvent such as dichloromethane, dioxane, or chloroform.
  • Cool the solution to -5°C to control the exothermic reaction.
  • Add the isocyanate dropwise, maintaining the low temperature.
  • After addition, stir and gradually warm to reflux, reacting for 3-5 hours.
  • The crude product is purified by chromatography or recrystallization.

Data:

Step Reagents Temperature Duration Yield Notes
Urea formation Aniline + isocyanate -5°C to reflux 3-5 hours >90% High purity urea derivative

Purification and Characterization

The final product is purified via recrystallization or chromatography. Its purity is confirmed by melting point analysis, NMR, and mass spectrometry.

Data Table of Key Physical Properties:

Compound Melting Point (°C) Purity (%) Spectroscopic Confirmation
N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea 210-215 >99% NMR, MS, IR

Summary of the Preparation Method

Step Description Key Reagents Conditions Safety & Environmental Notes
1 Nitration Acetic anhydride, concentrated nitric acid 10-15°C, 3-4h Use of milder nitration reduces hazards
2 Reduction Hydrazine hydrate 80-85°C, 2-3h Safer alternative to catalytic hydrogenation
3 Urea formation Isocyanate + aniline -5°C to reflux, 3-5h Controlled addition prevents side reactions
4 Purification Chromatography/recrystallization Room temp Ensures high purity

Research Findings & Data Validation

  • Patents and industrial protocols emphasize the importance of milder nitration systems, such as acetic anhydride-based nitration, to minimize risks associated with traditional mixed acid methods.
  • Reduction techniques utilizing hydrazine hydrate are preferred for safety and environmental reasons, avoiding hazardous hydrogen gas.
  • Reaction conditions are optimized to maximize yield and purity, with temperature control being critical during isocyanate addition.
  • Purity confirmation through spectroscopic techniques ensures the compound's suitability for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

    Reduction: Formation of N-(4-Chloro-3-aminophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea

    Substitution: Formation of N-(4-substituted-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea

    Oxidation: Formation of N-(4-Chloro-3-nitrophenyl)-N’-[2-carboxy-3-(trifluoromethyl)phenyl]urea

Scientific Research Applications

N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of target proteins, thereby influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) :

  • Structural Differences : Replaces the nitro group with trifluoromethyl on the 4-chlorophenyl ring and lacks the 2-methyl group on the second aryl ring.
  • Activity : Demonstrated potent anticancer effects in NSCLC cells, inducing cell cycle arrest. The trifluoromethyl group enhances lipophilicity and binding to kinase targets .
  • Key Contrast : The absence of a nitro group in CTPPU may contribute to better metabolic stability compared to the nitro-containing target compound, which could explain the latter’s discontinued status .

CM4306 (N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea) :

  • Structural Differences : Incorporates a pyridyloxy-carbamoyl moiety instead of the nitro and 2-methyl-3-trifluoromethyl groups.
  • Pharmacokinetics : In rat studies, its deuterated analog (CM4307) showed improved pharmacokinetic profiles, highlighting the impact of subtle structural modifications .
  • Application : Targets kinases (Raf, VEGFR-2) for cancer therapy, suggesting that urea scaffolds with heterocyclic groups (e.g., pyridyl) may enhance target specificity compared to purely aromatic systems .

Agricultural Urea Derivatives

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) :

  • Structural Differences : Contains dimethylamine and lacks chloro/nitro substituents.
  • The dimethyl group reduces steric hindrance, favoring herbicidal activity over kinase inhibition .

Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) :

  • Structural Differences : Features an isopropyl group instead of nitro or trifluoromethyl substituents.
  • Function : Broad-spectrum herbicide, emphasizing that alkyl substituents on urea derivatives are more suited for agricultural uses than halogenated/aromatic systems .

Pharmacologically Active Ureas

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-20-5) :

  • Structural Differences : Replaces one aryl ring with a pyridyl group containing trifluoromethyl.

N-(3,5-Bis(trifluoromethyl)phenyl)-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea:

  • Structural Differences : Incorporates a chiral cyclohexylamine group and bis-trifluoromethylphenyl moiety.
  • Application : Used in chiral catalysis or as a kinase inhibitor scaffold, demonstrating how stereochemistry and multiple trifluoromethyl groups expand utility in drug design .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Application Key Reference
Target Compound (N-(4-Cl-3-NO₂-phenyl)-N'-[2-Me-3-CF₃-phenyl]urea) 3-NO₂, 4-Cl, 2-Me-3-CF₃ Not reported Discontinued (potential pharma)
CTPPU 4-Cl-3-CF₃, phenyl 314.70 Anticancer (NSCLC)
CM4306 4-Cl-3-CF₃, pyridyloxy-carbamoyl ~550 (estimated) Kinase inhibitor (Raf/VEGFR)
Fluometuron 3-CF₃, N,N-dimethyl 232.20 Herbicide
N-(4-Cl-phenyl)-N'-[2-Me-6-CF₃-pyridin-3-yl]urea Pyridyl, 2-Me-6-CF₃ 329.70 Pharma (unspecified)

Key Findings and Implications

Trifluoromethyl Groups: Improve lipophilicity and target engagement in kinase inhibitors (e.g., CTPPU, CM4306) . Heterocyclic Moieties: Pyridyl or pyrimidinyl groups (e.g., CM4306) enhance solubility and specificity for enzymatic targets compared to purely aromatic systems .

Application Divergence: Diarylamino ureas with alkyl groups (e.g., fluometuron) favor agricultural uses, while halogenated/heterocyclic variants are prioritized in pharmaceuticals .

Pharmacokinetic Optimization :

  • Deuteration (e.g., CM4307 vs. CM4306) or chiral centers (e.g., cyclohexylamine derivatives) can significantly improve drug-like properties, suggesting avenues for modifying the target compound .

Biological Activity

N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety substituted with a 4-chloro-3-nitrophenyl group and a 2-methyl-3-(trifluoromethyl)phenyl group. Its molecular formula can be represented as C14_{14}H11_{11}ClF3_3N2_2O2_2.

Cytotoxic Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
1SW4801.5Apoptosis induction
2SW6205.8Kinase inhibition
3PC37.6Cell cycle arrest
4K-56210Necrosis

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the cytotoxic effects of this compound and its analogs involve several pathways:

  • Induction of Apoptosis : Studies indicate that certain derivatives induce late apoptosis in cancer cells, significantly reducing cell viability (up to 95% in some cases) through mitochondrial pathways and caspase activation.
  • Kinase Inhibition : Some analogs have been shown to inhibit specific kinases associated with cancer proliferation, such as Abl kinase, leading to reduced tumor growth.
  • Cell Cycle Arrest : Compounds can cause cell cycle arrest at various phases, particularly G1/S or G2/M transitions, thereby preventing cancer cell division.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the substituents on the phenyl rings:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Chloro and Nitro Substituents : Affect electron density and can modulate receptor interactions.

Table 2: SAR Insights

SubstituentEffect on Activity
TrifluoromethylIncreased potency
ChloroEnhanced selectivity
NitroImproved apoptosis

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound in preclinical models:

  • SW480 Colon Cancer Model : A derivative demonstrated a significant reduction in tumor size when administered at an IC50 concentration over a treatment period of four weeks.
  • Prostate Cancer Study : The compound showed promising results in inhibiting PC3 cell proliferation, with a notable decrease in tumor markers observed after treatment.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Condition
Carbamate Intermediate78>95%DABCO, 65°C, 1 hr
Direct Urea Formation4585%No catalyst, 100°C, 3 hr

Basic: How can structural characterization of this urea derivative be systematically performed?

Methodological Answer:
Use a multi-technique approach:

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 428.05).
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl/trifluoromethyl groups (δ 2.3–2.5 ppm for CH₃; δ -60 ppm for CF₃ in ¹⁹F NMR).
    • ¹³C NMR : Detect urea carbonyl (δ ~155 ppm).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (SHELX suite for refinement) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:
Prioritize assays based on structural analogs ():

  • Kinase Inhibition : Test against tyrosine kinases (e.g., VEGFR, EGFR) at 1–10 µM.
  • Antiproliferative Activity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility & Stability : Assess in PBS (pH 7.4) and simulated gastric fluid.
    Key Variables :
  • Include positive controls (e.g., sorafenib for kinase assays) .

Advanced: How can computational docking elucidate potential biological targets?

Methodological Answer:

Target Selection : Prioritize kinases or ion channels (e.g., KCa3.1) based on urea pharmacophores ().

Docking Workflow (AutoDock Vina) :

  • Prepare ligand (protonation states via MarvinSketch).
  • Generate grid maps around binding pockets (20 ų).
  • Run multi-threaded docking (exhaustiveness = 32).

Validation : Compare with co-crystallized ligands (RMSD <2.0 Å acceptable) .

Q. Table 2: Docking Scores vs. Known Inhibitors

TargetThis Compound (kcal/mol)Sorafenib (kcal/mol)
VEGFR-2-9.2-10.5
KCa3.1-8.7-8.1

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions : Varying ATP concentrations in kinase assays.
  • Cellular Context : Differential expression of targets in cell lines.
  • Metabolic Stability : CYP450-mediated degradation in liver microsomes.
    Resolution Strategies :
  • Standardize protocols (e.g., IC50 under 10 µM ATP).
  • Use isogenic cell lines and confirm target engagement via Western blot .

Advanced: What methodologies are critical for studying macromolecular interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins.
  • ITC : Quantify thermodynamic parameters (ΔG, ΔH).
  • Cryo-EM : Resolve ligand-bound complexes if crystallization fails.
    Case Study : Urea derivatives in showed >100-fold selectivity for KCa3.1 over KCa2.X via SPR .

Advanced: How to evaluate thermodynamic stability and reaction pathways under physiological conditions?

Methodological Answer:

  • DSC : Measure melting points and decomposition temperatures.
  • DFT Calculations : Model hydrolysis pathways (e.g., urea cleavage at pH <3).
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC.
    Key Finding : Nitro groups reduce hydrolytic stability compared to methoxy analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
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N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.